3-(4-Fluorophenyl)furan-2,5-dione
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Overview
Description
3-(4-Fluorophenyl)furan-2,5-dione is an organic compound with the molecular formula C10H5FO3 and a molecular weight of 192.14 g/mol . This compound is characterized by a furan ring substituted with a 4-fluorophenyl group at the 3-position and two carbonyl groups at the 2 and 5 positions. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Mechanism of Action
Target of Action
The primary targets of 3-(4-Fluorophenyl)furan-2,5-dione are currently unknown. This compound is a furan derivative, and furan derivatives have been found to exhibit a wide range of biological activities . .
Biochemical Pathways
Furan derivatives have been found to interact with a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . .
Result of Action
Given the diverse biological activities of furan derivatives, this compound could potentially have a wide range of effects at the molecular and cellular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)furan-2,5-dione typically involves the condensation of 4-fluorobenzaldehyde with maleic anhydride under acidic conditions. The reaction proceeds through a Diels-Alder reaction followed by dehydration to form the furan ring . The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-(4-Fluorophenyl)furan-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)dihydrofuran-2,5-dione: This compound is similar in structure but has a dihydrofuran ring instead of a furan ring.
Thiophene Derivatives: Compounds like thiophene-2,5-dione share a similar ring structure but contain sulfur instead of oxygen.
Pyrrole Derivatives: These compounds have a nitrogen atom in the ring and exhibit different chemical properties.
Uniqueness
3-(4-Fluorophenyl)furan-2,5-dione is unique due to its specific substitution pattern and the presence of both a furan ring and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-(4-fluorophenyl)furan-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKSECDWBIVLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)OC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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